molecular formula C12H11BrO2S B13900267 Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate

Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B13900267
M. Wt: 299.19 g/mol
InChI Key: JUVHHOSHYXNQLT-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of thiophene derivatives, including ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate, can be achieved through various methods. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific reaction conditions. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may introduce different functional groups onto the thiophene ring .

Scientific Research Applications

Thiophene derivatives, including ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate, have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives exhibit various pharmacological properties, such as anticancer, anti-inflammatory, and antimicrobial activities . In industry, they are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .

Mechanism of Action

Properties

Molecular Formula

C12H11BrO2S

Molecular Weight

299.19 g/mol

IUPAC Name

ethyl 5-bromo-7-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H11BrO2S/c1-3-15-12(14)10-6-8-5-9(13)4-7(2)11(8)16-10/h4-6H,3H2,1-2H3

InChI Key

JUVHHOSHYXNQLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CC(=C2)Br)C

Origin of Product

United States

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